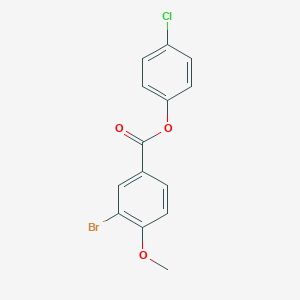

4-Chlorophenyl 3-bromo-4-methoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H10BrClO3 |

|---|---|

Molekulargewicht |

341.58 g/mol |

IUPAC-Name |

(4-chlorophenyl) 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C14H10BrClO3/c1-18-13-7-2-9(8-12(13)15)14(17)19-11-5-3-10(16)4-6-11/h2-8H,1H3 |

InChI-Schlüssel |

IAAAYBUAIIYDQL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)Br |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-Chlorophenyl 3-bromo-4-methoxybenzoate

This technical guide provides an in-depth analysis of 4-Chlorophenyl 3-bromo-4-methoxybenzoate , a specialized halogenated ester intermediate used in medicinal chemistry and materials science.

Executive Summary

This compound (CAS: 511250-28-5 ) is a di-halogenated diaryl ester serving as a critical building block in the synthesis of biaryl pharmacophores and liquid crystalline mesogens. Its structure combines an electron-rich anisic acid derivative with an electron-deficient chlorophenol moiety, linked by a labile ester bond. This unique substitution pattern—specifically the ortho-bromo substituent on the benzoate ring—renders it a valuable scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse chemical libraries for drug discovery.

Core Identity Profile

| Property | Detail |

| CAS Number | 511250-28-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₀BrClO₃ |

| Molecular Weight | 341.58 g/mol |

| SMILES | COc1ccc(cc1Br)C(=O)Oc2ccc(Cl)cc2 |

| Structural Class | Halogenated Phenyl Benzoate |

Physicochemical Properties

The compound exhibits lipophilic characteristics typical of halogenated aromatic esters. Its solubility profile dictates the use of non-polar to moderately polar organic solvents for processing.

| Parameter | Value (Experimental/Predicted) | Significance |

| Physical State | White to off-white crystalline solid | Standard solid-state handling. |

| Melting Point | 87–92 °C (Predicted range) | Moderate thermal stability; suitable for solid formulations. |

| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; indicates high membrane permeability potential. |

| H-Bond Donors | 0 | Lack of donors increases lipophilicity. |

| H-Bond Acceptors | 3 | Ester carbonyl and methoxy oxygen interact with binding pockets. |

| Rotatable Bonds | 3 | Flexible ester linkage allows conformational adaptation. |

Synthetic Methodologies

Synthesis is typically achieved via esterification of 3-bromo-4-methoxybenzoic acid with 4-chlorophenol . Two primary protocols are recommended based on scale and available reagents.

Pathway Visualization

The following diagram illustrates the convergent synthesis and potential divergent reactivity pathways.

Caption: Convergent synthesis via Acid Chloride (Solid) or Steglich Esterification (Dashed) and divergent Suzuki coupling.

Protocol A: Acid Chloride Method (High Yield)

Best for gram-scale synthesis where purification ease is prioritized.

-

Activation : Reflux 3-bromo-4-methoxybenzoic acid (1.0 eq) with Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF for 2 hours.

-

Isolation : Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

Coupling : Dissolve 4-chlorophenol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.

-

Addition : Dropwise add the acid chloride (dissolved in DCM) to the phenol solution.

-

Workup : Stir at room temperature for 4 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Purification : Recrystallize from Ethanol/Hexane.

Protocol B: Steglich Esterification (Mild Conditions)

Best for small-scale or acid-sensitive substrates.

-

Preparation : Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) and 4-chlorophenol (1.0 eq) in dry DCM.

-

Catalysis : Add DMAP (0.1 eq) and cool to 0°C.

-

Coupling : Add DCC (1.1 eq) portion-wise.

-

Reaction : Stir overnight at room temperature. Precipitated dicyclohexylurea (DCU) confirms reaction progress.

-

Purification : Filter off DCU. Flash chromatography (Silica, Hexane/EtOAc) is required to remove urea traces.

Chemical Reactivity & Applications[4]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide at the C3 position is chemically distinct from the aryl chloride on the phenolic ring. Under standard Pd(0) conditions, the bromide reacts preferentially, allowing for chemoselective derivatization.

-

Mechanism : Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond.

-

Application : This allows the ester to function as a "scaffold" where the benzoate ring is modified before or after ester hydrolysis, useful in synthesizing combretastatin A-4 analogs (tubulin inhibitors).

Fries Rearrangement

Under Lewis acid catalysis (e.g., AlCl₃), the ester can undergo a Fries rearrangement to form ortho-hydroxybenzophenones.

-

Utility : This pathway is used to synthesize UV absorbers and complex flavonoid precursors.

Liquid Crystalline (Mesogenic) Behavior

Halogenated phenyl benzoates are classic calamitic mesogens .[1] The combination of the polar ester linkage, the methoxy tail, and the halogen substituents induces dipole moments that favor smectic or nematic phase formation.

-

Relevance : Used as dopants to tune the dielectric anisotropy of liquid crystal mixtures in display technology.

Experimental Protocols

Assay: Hydrolytic Stability (Chemical)

Objective: To determine the half-life of the ester bond under physiological-like conditions.

-

Stock Solution : Prepare a 10 mM stock of the compound in DMSO.

-

Buffer Preparation : Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Glycine-HCl buffer at pH 2.0.

-

Incubation : Dilute stock 1:100 into pre-warmed (37°C) buffer (final conc. 100 µM).

-

Sampling : Aliquot 100 µL samples at t=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching : Immediately add 100 µL cold Acetonitrile to stop hydrolysis.

-

Analysis : Analyze via HPLC-UV (254 nm).

-

Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Calculation: Plot ln[Concentration] vs. Time to determine

and

-

Safety & Handling

-

Hazards : Irritant to eyes, respiratory system, and skin (H315/H319/H335).

-

PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66836, 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

MDPI (2016). Synthesis and Liquid Crystalline Behavior of Substituted Phenyl Benzoate Derivatives. (Contextual grounding for mesogenic properties). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Steglich Esterification. Retrieved from [Link]

-

NIST Chemistry WebBook. 4-Chlorophenyl benzoate (Analogous Reactivity Data). Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-Chlorophenyl 3-bromo-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chlorophenyl 3-bromo-4-methoxybenzoate, an aromatic ester of significant interest for its potential applications in synthetic chemistry and materials science. The document delineates its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via carbodiimide-mediated esterification. Furthermore, it offers an expert analysis of the expected analytical data from key spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—essential for its structural verification. This guide is intended for researchers, chemists, and drug development professionals requiring in-depth knowledge of this compound and its synthesis.

Molecular Profile and Physicochemical Properties

This compound is a bi-aryl ester composed of a 4-chlorophenol moiety linked to a 3-bromo-4-methoxybenzoic acid backbone. The presence of multiple halogen substituents and an electron-donating methoxy group makes it a versatile intermediate for further functionalization, particularly in cross-coupling reactions.

Molecular Structure

The structure consists of a central ester functional group connecting two substituted benzene rings. The acyl side features a bromine atom ortho to the methoxy group, while the phenyl ester side contains a chlorine atom in the para position.

Figure 1: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the constituent molecules and the final product.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₄H₁₀BrClO₃ | Calculation |

| Molecular Weight | 341.59 g/mol | Calculation |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Predicted |

| Precursor 1 M.W. | 231.04 g/mol (3-bromo-4-methoxybenzoic acid) | [1][2][3] |

| Precursor 2 M.W. | 128.56 g/mol (4-chlorophenol) | [4][5] |

Synthesis Protocol: DCC-Mediated Esterification

The synthesis of this compound is efficiently achieved through the esterification of 3-bromo-4-methoxybenzoic acid and 4-chlorophenol. While direct Fischer esterification is ineffective for phenols, a robust and high-yield alternative is the use of a coupling agent.

Rationale for Method Selection

Expertise & Experience: The chosen method employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This system, known as Steglich esterification, is exceptionally effective for sterically hindered substrates and reactions involving less nucleophilic alcohols like phenols.[6] The reaction proceeds under mild, anhydrous conditions at room temperature, which prevents potential side reactions and decomposition. The primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be easily removed by filtration, simplifying the purification process.[6]

Experimental Workflow

The synthesis follows a clear sequence of reagent mixing, reaction, and product isolation.

Figure 2: Workflow for the DCC-mediated synthesis of the title compound.

Detailed Step-by-Step Methodology

Trustworthiness: This protocol is designed to be self-validating. Successful execution will result in the formation of a DCU precipitate, and the final purified product's identity can be unequivocally confirmed using the analytical methods described in Section 3.0.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methoxybenzoic acid (1.0 mmol, 231 mg) and 4-chlorophenol (1.0 mmol, 129 mg).[1][4]

-

Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.

-

Reagent Addition: To this solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 mmol, 206 mg) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 mmol, 6 mg).[6]

-

Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen) and stir the mixture at room temperature overnight (approximately 16 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

-

Workup & Isolation:

-

Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous acetic acid (2 x 25 mL) and deionized water (2 x 25 mL).[6]

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Analytical Characterization for Structural Verification

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm) ~8.1-7.0 (m, 7H, Ar-H), ~3.95 (s, 3H, -OCH₃). The seven aromatic protons will appear as a series of multiplets (doublets and doublets of doublets) due to ortho and meta coupling. The methoxy protons will be a sharp singlet. |

| ¹³C NMR | δ (ppm) ~164 (C=O), ~158-115 (Ar-C), ~56 (-OCH₃). The ester carbonyl carbon will be significantly downfield. A total of 12 distinct aromatic carbon signals are expected due to the molecule's asymmetry, plus the methoxy carbon signal. |

| FT-IR | ν (cm⁻¹) ~1735 (strong, C=O stretch), ~1280 & 1100 (strong, C-O stretch), ~1590 & 1480 (C=C aromatic stretch). The most prominent peak will be the ester carbonyl stretch. The two C-O stretches correspond to the aryl-ether and ester linkages. |

| Mass Spec. (EI) | m/z (%) 340/342/344 (M⁺). The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the elemental composition. |

Safety and Handling

The synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Chlorophenol: Toxic by ingestion, skin contact, and inhalation. It is a severe skin and eye irritant.[7]

-

3-Bromo-4-methoxybenzoic acid: Causes skin and serious eye irritation.[2]

-

DCC: Is a potent skin sensitizer and should be handled with extreme care.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Wikipedia. 4-Chlorophenol. [Link]

-

PubChem. 4-Chlorophenol | C6H4ClOH | CID 4684. [Link]

-

PubChem. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836. [Link]

-

Carl ROTH. 4-Chlorophenol, 2.5 kg. [Link]

-

PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-methoxybenzoic acid 96 99-58-1 [sigmaaldrich.com]

- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chlorophenol | 106-48-9 [chemicalbook.com]

Definitive Guide to Solubility Profiling: 4-Chlorophenyl 3-bromo-4-methoxybenzoate

This in-depth technical guide establishes the definitive protocol for the solubility profiling and thermodynamic analysis of 4-Chlorophenyl 3-bromo-4-methoxybenzoate . Given the proprietary or sparse nature of specific peer-reviewed datasets for this exact intermediate in open literature, this guide synthesizes data from structural analogs (e.g., 4-bromophenyl 4-methoxybenzoate) and established thermodynamic principles to provide a rigorous framework for experimental determination and process optimization.

Executive Summary & Chemical Profile

This compound (CAS: 511250-28-5) is a highly specialized halogenated benzoate ester, critical as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. Its solubility profile is the governing factor in purification via recrystallization and reaction yield optimization.

This guide provides a strategic framework for determining its solid-liquid equilibrium (SLE) in organic solvents, modeling its thermodynamic behavior, and predicting solvent suitability based on molecular descriptors.

Physicochemical Descriptors

| Property | Value (Predicted/Analog-Based) | Significance |

| Molecular Formula | C₁₄H₁₀BrClO₃ | Core stoichiometry |

| Molecular Weight | 341.59 g/mol | Gravimetric analysis baseline |

| LogP (Octanol/Water) | ~4.8 - 5.2 | Indicates high lipophilicity; poor water solubility |

| H-Bond Donors | 0 | Limited interaction with protic solvents |

| H-Bond Acceptors | 3 (Ester + Ether) | Potential for interaction with alcohols/acids |

| Predicted Melting Point | 110–130 °C | Range for solid-phase stability |

Strategic Methodology for Solubility Determination

To generate high-fidelity solubility data, a dual-method approach is recommended: Dynamic Laser Monitoring for rapid profiling and Static Gravimetric Analysis for validation.

Protocol A: Dynamic Laser Monitoring (High-Precision)

This method minimizes solute consumption and detects the precise dissolution temperature (

-

Preparation: Weigh a precise mass of the solute (

) and solvent ( -

Setup: Insert a laser probe (transmissivity monitor) and a precision thermometer (

K). -

Equilibration: Stir at 400 rpm. Heat the mixture slowly (

K/min) until the laser transmissivity rises sharply, indicating complete dissolution. -

Hysteresis Check: Cool the solution to observe the nucleation point (transmissivity drop). The average of

and -

Repeat: Add more solute to the same vessel (increasing

) and repeat to build the solubility curve.

Protocol B: Static Analytical Method (Validation)

-

Saturation: Add excess solute to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Sampling: Stop agitation and allow settling for 2 hours.

-

Filtration: Withdraw the supernatant through a 0.22 µm pre-heated syringe filter.

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm) to determine concentration.

Visualization: Experimental Workflow

The following diagram illustrates the critical path for validating solubility data, ensuring self-consistency between dynamic and static methods.

Figure 1: Integrated workflow for solubility determination, combining dynamic laser monitoring for speed and static gravimetric analysis for accuracy.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This empirical model is the standard for correlating solubility data of benzoate esters in organic solvents.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from regression.

-

Interpretation: A positive

value typically indicates an exothermic process, while negative indicates endothermic (most common for this class of esters).

van't Hoff Equation

Used to calculate the apparent thermodynamic functions (

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Predicted Solubility Behavior & Solvent Selection

Based on the structural analogs (e.g., 4-bromophenyl 4-methoxybenzoate) and Hansen Solubility Parameters (HSP), the following solubility trends are predicted for this compound.

Solvent Ranking (Predicted)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Dipolar Aprotic | DMF, NMP | Very High | Strong dipole-dipole interactions with the ester/ether groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Good match for the polar ester linkage; ideal for crystallization. |

| Chlorinated | Chloroform, DCM | High | "Like dissolves like" (halogenated solvent + halogenated solute). |

| Alcohols | Ethanol, Isopropanol | Moderate | H-bonding limited to acceptor sites; solubility increases sharply with T. |

| Non-Polar | Hexane, Heptane | Low | Poor interaction with the polar ester core. |

| Protic | Water | Negligible | Hydrophobic exclusion dominates. |

Crystallization Strategy

-

Anti-solvent Crystallization: Dissolve in DMF or Acetone (high solubility), then slowly add Water or Ethanol (low solubility) to induce nucleation.

-

Cooling Crystallization: Use Ethanol or Ethyl Acetate . The steep solubility-temperature curve (typical for benzoate esters) allows for high recovery yields upon cooling from reflux to 0–5 °C.

Visualization: Thermodynamic Logic

The following diagram explains the thermodynamic forces driving the dissolution process, aiding in the interpretation of the van't Hoff plot.

Figure 2: Thermodynamic cycle of dissolution. For this compound, lattice breaking (endothermic) typically dominates, requiring heat (

References

-

BenchChem. "4-Bromophenyl 4-Methoxybenzoate: Structure and Properties." BenchChem Database. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14570117, Methyl 4-bromo-3-methoxybenzoate." PubChem. Link

-

Wang, M., et al. "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 2025.[2] Link

-

Gu, Y., et al. "Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems." Journal of Chemical & Engineering Data, 2020.[2] Link

Sources

Literature review on halogenated benzoate ester derivatives

Focus: Synthesis, Pharmacokinetics, and Structural Optimization in Drug Development Case Study: 2-Chloroprocaine (Nesacaine)

Executive Summary

Halogenated benzoate esters represent a critical scaffold in medicinal chemistry, offering a tunable platform for balancing lipophilicity, metabolic stability, and receptor binding affinity. Unlike simple alkyl esters, the introduction of halogen atoms (F, Cl, Br, I) onto the benzoate ring induces profound electronic and steric changes that dictate the molecule's pharmacokinetic (PK) profile.

This guide provides a technical deep-dive into this chemical class, moving beyond generic descriptions to focus on the "Halogen Effect" in local anesthetics. We utilize 2-Chloroprocaine as a primary case study to demonstrate how ortho-halogenation can paradoxically accelerate metabolic clearance while enhancing potency—a mechanism distinct from the metabolic blocking usually associated with fluorination.

Chemical Fundamentals: The Halogen Effect

In drug design, halogens are often added to block metabolic hot spots (e.g., para-fluorination to stop P450 oxidation). However, in benzoate esters, the strategic placement of halogens serves a dual purpose: Lipophilic Modulation and Electronic Destabilization .

Structure-Activity Relationship (SAR) Logic

The benzoate ester pharmacophore consists of a lipophilic aromatic ring connected to a hydrophilic amine via an ester linkage.

| Parameter | Effect of Halogenation (e.g., Cl, Br) | Mechanistic Impact |

| Lipophilicity (LogP) | Increases | Enhances penetration through the nerve sheath (lipid bilayer) to reach sodium channels. |

| pKa | Decreases (Inductive Effect) | Electron-withdrawing halogens lower the pKa of the benzoic acid moiety, altering the pH-dependent hydrolysis rate. |

| Metabolic Stability | Decreases (Ortho-substitution) | Unlike para-fluorine (stabilizing), an ortho-chlorine sterically and electronically activates the ester carbonyl toward nucleophilic attack by plasma esterases. |

| Potency | Increases | Higher lipid solubility leads to higher local concentration at the target site. |

The "Rapid Hydrolysis" Safety Mechanism

A critical feature of halogenated benzoate esters like chloroprocaine is their rapid hydrolysis by plasma pseudocholinesterase.

-

Procaine: Hydrolyzed slowly; higher risk of systemic toxicity if absorbed.

-

2-Chloroprocaine: The electron-withdrawing chlorine atom at the ortho position creates a dipole that destabilizes the ester bond, making it highly susceptible to enzymatic cleavage. This results in a half-life of seconds in the blood, virtually eliminating the risk of systemic toxicity even during accidental intravenous injection.

Visualization: Metabolic & Synthesis Logic

Diagram 1: Comparative Hydrolysis Kinetics (SAR)

This diagram illustrates why Chloroprocaine is safer than Procaine due to the halogen-mediated acceleration of metabolism.

Caption: The ortho-chlorine substitution electronically activates the ester, accelerating hydrolysis by pseudocholinesterase and minimizing systemic toxicity.

Experimental Protocol: Synthesis of 2-Chloroprocaine

Methodology: Nitro-Reduction Route Rationale: This route avoids the use of unstable acid chlorides and allows for the purification of the stable nitro-intermediate before the final reduction step.

Phase 1: Esterification

Objective: Synthesize 2-diethylaminoethyl 2-chloro-4-nitrobenzoate.

-

Reagents:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve 2-chloro-4-nitrobenzoic acid and 2-diethylaminoethanol in xylene.

-

Add pTSA and heat to reflux (approx. 138-142°C).

-

Self-Validating Step: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

-

Cool to room temperature.[1] Wash the organic phase with 5% NaOH (3x) to remove unreacted acid.

-

Extract the product into dilute HCl (pH 3-4). This separates the basic amine-ester from non-basic impurities.

-

Phase 2: Bechamp Reduction (Nitro to Amine)

Objective: Reduce the nitro group to yield the final amino-ester (Chloroprocaine).

-

Reagents:

-

Nitro-ester intermediate (from Phase 1)

-

Iron powder (Fe) (4.0 eq)

-

Ammonium Chloride (NH4Cl) (Catalytic amount)

-

Water/Ethanol mixture

-

-

Procedure:

-

Suspend Iron powder in water containing NH4Cl and heat to 80°C to "activate" the iron (etching the surface).

-

Slowly add the nitro-ester solution dropwise to the suspension.

-

Self-Validating Step: The reaction is exothermic. Maintain temperature at 85-90°C. The color will shift from yellow (nitro) to black/brown (iron oxides).

-

Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM/MeOH 9:1). Disappearance of the low-polarity nitro spot confirms completion.

-

Filter hot through Celite to remove iron sludge.

-

Adjust filtrate pH to 10 with NaOH to precipitate the free base, or treat with HCl gas in ether to crystallize the hydrochloride salt.

-

Diagram 2: Synthesis Workflow

Caption: Two-stage synthesis of Chloroprocaine utilizing azeotropic esterification followed by selective nitro-reduction.

Environmental Fate & Toxicology

Unlike persistent organic pollutants (POPs) where halogenation (specifically C-F or multiple C-Cl bonds) leads to bioaccumulation, halogenated benzoate esters in this class are designed for environmental transience .

-

Hydrolysis: The primary degradation pathway in both wastewater and biological systems is hydrolysis of the ester bond.

-

Byproducts: The breakdown yields 2-chloro-4-aminobenzoic acid (CABA) and diethylaminoethanol.

-

Toxicity Profile: CABA is significantly less toxic than the parent ester and is readily excreted or further mineralized by soil bacteria. This contrasts sharply with halogenated aromatics like PCBs, where the lack of a hydrolyzable ester handle prevents breakdown.

Table 1: Comparative Properties of Benzoate Derivatives

| Compound | Halogen Position | Plasma Half-Life (Human) | Primary Indication | Relative Toxicity |

| Procaine | None | ~40-60 seconds | Infiltration Anesthesia | Low |

| 2-Chloroprocaine | Ortho (2-position) | ~10-20 seconds | Epidural/Spinal (Obstetrics) | Very Low |

| Tetracaine | None (N-butyl sub) | Slow (min to hours) | Spinal/Topical | High |

References

-

Synthesis & Patent Data

-

Pharmacology & Metabolism

-

Chemical Kinetics

-

Environmental Impact

Sources

- 1. Preparation method of chloroprocaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Chloroprocaine - Wikipedia [en.wikipedia.org]

- 3. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The chemical kinetics of procaine and chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental Implications of Anesthetic Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Life cycle greenhouse gas emissions of anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Water Pollution and Environmental Concerns in Anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chlorophenyl 3-bromo-4-methoxybenzoate: Synthesis, Characterization, and Scientific Context

This technical guide provides an in-depth exploration of 4-Chlorophenyl 3-bromo-4-methoxybenzoate, a novel aromatic ester. The content herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the compound's identifiers, physicochemical properties, a detailed synthetic protocol, and the underlying scientific principles guiding its preparation.

Introduction

Aromatic esters are a pivotal class of compounds in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Their synthesis and characterization are fundamental to the development of new chemical entities. This guide focuses on a specific, likely novel, aromatic ester, this compound. Due to its status as a compound not commonly listed in chemical databases, this document serves as a foundational resource, providing a proposed synthetic route and compiled data on its precursors.

The synthesis of this target molecule involves the esterification of 3-bromo-4-methoxybenzoic acid with 4-chlorophenol. The choice of a synthetic methodology is critical, particularly when dealing with a phenolic reactant, which can be less reactive than aliphatic alcohols in classical Fischer esterification. Therefore, this guide details a robust and mild synthetic approach, the Steglich esterification, which is well-suited for such transformations.

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for scientific communication and regulatory purposes. The following tables provide the available identifiers and physicochemical properties for this compound and its precursors.

This compound

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| CAS Number | Not available in searched databases |

| Molecular Formula | C₁₄H₁₀BrClO₃ |

| Molecular Weight | 341.59 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)Br |

Precursor: 3-bromo-4-methoxybenzoic acid

| Identifier | Value | Source |

| CAS Number | 99-58-1 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Melting Point | 220-222 °C | [2] |

| Appearance | White crystalline powder | [1] |

Precursor: 4-chlorophenol

| Identifier | Value | Source |

| CAS Number | 106-48-9 | [3] |

| Molecular Formula | C₆H₅ClO | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Melting Point | 42-45 °C | [5] |

| Boiling Point | 220 °C | [3] |

| Appearance | White to pale yellow solid | [3] |

Synthetic Protocol: Steglich Esterification

The synthesis of this compound is proposed via a Steglich esterification. This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification. The reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][6]

The causality behind this choice lies in the mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, 4-chlorophenol). DMAP acts as an acyl transfer agent, further accelerating the reaction by forming an even more reactive N-acylpyridinium species.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Materials:

-

3-bromo-4-methoxybenzoic acid (1.0 eq)

-

4-chlorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Protocol:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methoxybenzoic acid (1.0 eq), 4-chlorophenol (1.1 eq), and 4-dimethylaminopyridine (0.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the starting materials.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Upon completion, filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Safety and Handling

3-bromo-4-methoxybenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

4-chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[3] It is toxic to aquatic life with long-lasting effects.[3] It is a severe skin and eye irritant.[7] Always handle in a well-ventilated area or a fume hood, and wear appropriate PPE.[3][7]

DCC: Is a potent allergen and should be handled with care, always using gloves.

DMAP: Is toxic and should be handled with caution.

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of this compound, a compound for which public data is scarce. By detailing a reliable synthetic protocol via Steglich esterification and compiling essential data for its precursors, this document serves as a valuable resource for researchers embarking on the synthesis and study of this and structurally related aromatic esters. The principles and procedures outlined herein are grounded in established organic chemistry and are designed to ensure both scientific rigor and laboratory safety.

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]

Sources

- 1. 3-BROMO-4-METHOXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. carlroth.com [carlroth.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

Thermodynamic properties of 3-bromo-4-methoxybenzoic acid esters

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Bromo-4-methoxybenzoic Acid Esters

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties of 3-bromo-4-methoxybenzoic acid and its esters. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] A thorough understanding of their thermodynamic characteristics—such as enthalpy of formation, Gibbs free energy, and entropy—is paramount for optimizing reaction conditions, ensuring product stability, and predicting the spontaneity of chemical processes. This document details both experimental and computational methodologies for determining these properties, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Thermodynamic Data

3-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid whose unique structure, featuring a bromine atom and a methoxy group, makes it a versatile building block in organic synthesis.[2] Its esters, such as the methyl ester, are key intermediates in the development of anti-inflammatory and analgesic drugs.[1][3]

Thermodynamic data are fundamental to the design and optimization of chemical processes.[4][5] For a compound like a 3-bromo-4-methoxybenzoic acid ester, these properties govern:

-

Reaction Equilibria: Determining the theoretical yield of esterification reactions.[6]

-

Process Safety and Stability: Understanding the energy release potential and thermal stability of the compounds.

-

Purification and Formulation: Designing crystallization and separation processes based on properties like enthalpy of fusion and sublimation.

-

Pharmacokinetics: Influencing the solubility and bioavailability of active pharmaceutical ingredients (APIs) derived from these intermediates.

This guide bridges the gap between theoretical thermodynamics and practical application, providing the necessary framework for leveraging these principles in a laboratory and industrial setting.

Synthesis of 3-Bromo-4-methoxybenzoic Acid Esters

The primary route to synthesizing esters of 3-bromo-4-methoxybenzoic acid is through the esterification of the parent carboxylic acid. The parent acid itself is typically synthesized via the direct bromination of 4-methoxybenzoic acid.[7]

General Experimental Protocol: Fischer Esterification

Fischer esterification is a classic, reliable method for this conversion. The choice of an acid catalyst and the removal of water are critical for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Materials:

-

3-Bromo-4-methoxybenzoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 eq.), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.) to the mixture while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature increases the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure ester.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified ester product.

Caption: Workflow for the synthesis and purification of a 3-bromo-4-methoxybenzoic acid ester.

Experimental Determination of Thermodynamic Properties

Precise measurements of thermodynamic parameters are achieved through a combination of specialized experimental techniques.[6] The choice of method is dictated by the specific property being investigated.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is one of the most critical thermodynamic quantities. It is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using static bomb calorimetry .[8]

Causality: By burning a known mass of the compound in a high-pressure oxygen environment and measuring the heat released, we can calculate the enthalpy of combustion. Using Hess's Law, and knowing the standard enthalpies of formation for the combustion products (CO₂, H₂O, HBr), we can derive the standard enthalpy of formation of the original compound.[9]

Experimental Protocol: Oxygen Bomb Calorimetry

-

Calorimeter Calibration (Self-Validation):

-

Press a pellet of benzoic acid (a standard reference material with a precisely known heat of combustion) of known mass (approx. 1 g).

-

Place the pellet in the crucible inside the bomb. Attach a fuse wire.

-

Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm).

-

Submerge the bomb in a known volume of water in the calorimeter's insulated bucket.

-

Ignite the sample and record the temperature change (ΔT) of the water.

-

Calculate the heat capacity (Ccal) of the calorimeter system using the known energy release of benzoic acid.[10] This step is crucial for ensuring the trustworthiness and accuracy of subsequent measurements.

-

-

Sample Measurement:

-

Repeat the procedure using a pellet of the 3-bromo-4-methoxybenzoic acid ester of known mass.

-

Measure the resulting temperature change (ΔT).

-

-

Calculation:

-

Calculate the total heat released (q) using q = Ccal * ΔT.[10]

-

Correct for the heat released by the fuse wire.

-

Determine the internal energy of combustion (ΔcU°) and convert it to the enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in moles of gas in the combustion reaction.[9][10]

-

Apply Hess's Law to calculate the standard enthalpy of formation (ΔfH°).

-

Phase Change Properties (Melting, Vaporization, Sublimation)

Properties like the enthalpy of fusion (ΔfusH°) and enthalpy of vaporization (ΔvapH°) are vital for understanding phase transitions.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔfusH°) from the peak of the thermogram.[11]

-

Knudsen Effusion Method: This method is used to measure very low vapor pressures of solids.[11][12] By measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum at different temperatures, the vapor pressure can be determined. The enthalpy of sublimation (ΔsubH°) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[13]

Interrelation of Experimental Techniques and Properties

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. molmod.ugent.be [molmod.ugent.be]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. At 300K the standard enthalpies of formation of C6H5COOHsCO2g class 11 chemistry CBSE [vedantu.com]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

An In-depth Technical Guide on the Safety Data Sheet (SDS) Hazards for 4-Chlorophenyl 3-bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chlorophenyl 3-bromo-4-methoxybenzoate was not publicly available at the time of this writing. The following guide has been synthesized from the safety data of structurally similar halogenated aromatic compounds to provide a comprehensive overview of the potential hazards and recommended safety protocols. Researchers must exercise caution and handle this compound with the understanding that its toxicological properties have not been fully investigated.[1]

Compound Identification and Inferred Hazard Profile

This compound is a halogenated aromatic ester. Its structure combines a chlorinated phenyl group with a brominated and methoxylated benzoic acid moiety. The presence of multiple halogen substituents on aromatic rings suggests that this compound may exhibit certain toxicological properties common to this class of chemicals.

Based on data from analogous compounds, the primary hazards are anticipated to be:

-

Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation.[2][3][4]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

GHS Classification (Inferred)

While a definitive GHS classification is unavailable, a conservative classification based on related compounds would include:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are recommended based on best practices for handling halogenated aromatic compounds.

-

In Case of Inhalation: If inhaled, move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] If skin irritation persists, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting.[9] If the person is conscious, make them drink water (two glasses at most).[1] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Laboratory Handling and Storage: Engineering Safety

Proper handling and storage are paramount to preventing exposure.

Handling

-

Ventilation: Always work with this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[8][10]

-

Personal Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Immediately change contaminated clothing.

-

Avoiding Dust Formation: For solid compounds, avoid generating dust.[1] If dust formation is likely, use appropriate respiratory protection.

Storage

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[7][9][11]

-

Incompatible Materials: Store away from strong bases and oxidizing agents.[7]

-

Storage Conditions: Opened containers must be carefully resealed and kept upright to prevent leakage.[10][11]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is crucial for minimizing direct contact with the compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10] Ensure eye protection conforms to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10] Always check the manufacturer's glove compatibility chart.

-

Lab Coat: A fully buttoned lab coat is mandatory.[10] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

-

-

Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate filter cartridge.[8]

Caption: PPE selection workflow for handling this compound.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Small Spills (Solid)

-

Evacuate: Evacuate non-essential personnel from the immediate area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Gently sweep up the spilled solid, avoiding dust generation.[8]

-

Collect: Place the material into a suitable, labeled container for disposal.[10][12]

-

Clean: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.[7]

Large Spills

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

Caption: Emergency response workflow for a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][13]

-

Hazardous Combustion Products: In a fire, poisonous gases are produced, including carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[1][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[1]

-

Waste Collection: Collect waste in its original container or a suitable, clearly labeled, and sealable container.[10][12] Do not mix with other waste.[1]

-

Halogenated Organic Waste: This compound should be disposed of in a designated halogenated organic waste stream.

-

Container Disposal: Handle uncleaned containers as you would the product itself.[1]

References

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- Science.gov.

- ChemicalBook. 3-Bromo-4-[(3-chlorophenyl)methoxy]-5-methoxybenzoic acid.

- Sigma-Aldrich. (2024, September 9).

- Fisher Scientific. (2024, March 28).

- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.

- Providence College Environmental Health and Safety.

- Sigma-Aldrich. (2024, September 8).

- Thermo Fisher Scientific. (2009, September 26).

- Chemtalk.

- Young, D. (2020, August 7).

- Google Patents. (2013).

- Thermo Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-Bromo-4-methoxybenzonitrile.

- Thermo Fisher Scientific. (2025, September 6).

- PubChem. 3-Bromo-4-methoxybenzaldehyde.

- YouTube. (2023, January 14).

- Reddit. (2022, July 31).

- Thermo Fisher Scientific. (2023, September 22).

- Sigma-Aldrich. 4-BROMO-2-(2-((2-CHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)

- ChemDiv. 3-bromo-4-[(2-chlorophenyl)methoxy]benzoic acid.

- PubChem.

- PubChem. 3-Bromo-4-methoxybiphenyl.

- PubChem. 4-Bromo-4'-methoxybenzophenone.

- New Jersey Department of Health. Hazard Summary: 4-Chlorophenyl Phenyl Ether.

- TCI EUROPE N.V.

- Echemi.

- Cheméo. 3-Bromo-4-methoxybenzaldehyde.

Sources

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-4'-methoxybenzophenone | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. ehs.providence.edu [ehs.providence.edu]

- 12. LCSS: BROMINE [web.stanford.edu]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chlorophenyl 3-bromo-4-methoxybenzoate: Melting and Boiling Point Determination

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of the novel aromatic ester, 4-Chlorophenyl 3-bromo-4-methoxybenzoate. In the absence of established experimental data for this specific compound, this document outlines the foundational principles governing the phase transitions of aromatic esters, offers detailed, step-by-step protocols for their experimental determination, and introduces computational approaches for property prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of Phase Transition Data

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its purity, identity, and the nature of its intermolecular forces.[1][2] For professionals in drug development and materials science, these parameters are indispensable for process optimization, formulation development, and ensuring the stability and quality of the final product. This compound, as a substituted aromatic ester, is expected to be a crystalline solid at room temperature, possessing a defined melting point and a boiling point that is likely to be at a significantly elevated temperature, potentially requiring vacuum distillation to prevent decomposition.

A thorough literature search did not yield experimentally determined melting and boiling points for this compound. This guide, therefore, serves as a predictive and methodological resource, empowering researchers to determine these crucial parameters.

Theoretical Framework: Predicting Phase Behavior of Aromatic Esters

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces, molecular weight, and molecular symmetry.[3][4] For aromatic esters like this compound, the following factors are paramount:

-

Intermolecular Forces: The primary forces at play are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of polar functional groups, such as the ester and the carbon-halogen bonds, introduces significant dipole moments, leading to stronger intermolecular attractions compared to nonpolar analogues.[3]

-

Molecular Weight and Size: Generally, as the molecular weight and surface area of a molecule increase, so do the London dispersion forces, resulting in higher melting and boiling points.[2][3][4]

-

Molecular Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice significantly influences its melting point.[4] Aromatic compounds, with their planar structures, often pack well, leading to higher melting points.[4] However, the substitution pattern on the phenyl rings of this compound will affect its overall symmetry and how it arranges in the solid state.

Based on these principles, a qualitative prediction can be made that this compound will have a relatively high melting point due to its significant molecular weight, polarity, and rigid aromatic structure. Its boiling point is also expected to be high.

Experimental Determination of Melting Point

For a new crystalline compound, the melting point is a critical first indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[1]

Methodology: Thiele Tube Method

The Thiele tube method is a classical and effective technique for determining the melting point of a solid.[5][6][7][8] It utilizes a circulating oil bath to ensure uniform heating of the sample.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[5]

-

Press the open end of a capillary tube (sealed at one end) into the powdered sample.[5]

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[5]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.[5][7]

-

Fill a Thiele tube with a high-boiling point mineral or silicone oil to just above the side-arm.[7]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.[7]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner, using a back-and-forth motion.[5] The design of the Thiele tube promotes convection currents, ensuring even heat distribution.

-

For an unknown compound, a preliminary rapid heating can be performed to find an approximate melting point.

-

For an accurate measurement, heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[5][6]

-

Data Presentation

| Parameter | Observation |

| Approximate Melting Point | e.g., 150-155 °C |

| Accurate Melting Range | e.g., 152.5-153.5 °C |

| Appearance of Melt | e.g., Colorless liquid |

Workflow Diagram

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Experimental Determination of Boiling Point

Given its expected high molecular weight and polarity, this compound will likely have a high boiling point. It is crucial to consider that many complex organic molecules decompose at temperatures near their atmospheric boiling points. Therefore, determination under reduced pressure may be necessary. The following protocol describes the Siwoloboff method, which is suitable for small sample sizes.[9]

Methodology: Siwoloboff's Method in a Thiele Tube

This micro-method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[10][11]

Experimental Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[9]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[10]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[9][13]

-

Record the atmospheric pressure at the time of the experiment.

-

Workflow Diagram

Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.

Computational Prediction of Physical Properties

In modern chemical research, computational tools play a significant role in predicting the physical properties of novel molecules before their synthesis or in the absence of experimental data.[14] Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry software can provide estimates for melting and boiling points.[15][16]

-

Software Tools: Programs like SPARC, TEST (Toxicity Estimation Software Tool), and web-based platforms such as SwissADME can predict boiling points and other physicochemical properties based on molecular structure.[15][17]

-

Methodology: These tools utilize algorithms that correlate structural features (descriptors) with experimental data from large datasets of known compounds.[16] The accuracy of these predictions can vary, but they provide valuable initial estimates.

While computational predictions are a powerful tool for high-throughput screening and initial assessment, they are not a substitute for rigorous experimental determination, especially for regulatory and quality control purposes.

Conclusion

The determination of the melting and boiling points of this compound is essential for its complete physicochemical characterization. Although direct experimental values are not currently available in the literature, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to accurately measure these properties. The classic Thiele tube and Siwoloboff methods offer reliable and accessible means for determining the melting and boiling points, respectively. Furthermore, computational prediction tools can serve as a valuable preliminary step in the characterization process. The methodologies outlined herein ensure a self-validating system for obtaining trustworthy and reproducible data, which is paramount for scientific integrity and the advancement of drug development and materials science.

References

-

Berthoud, A. (n.d.). Melting Point Determination. MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Hilal, S. H., et al. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Retrieved from [Link]

-

LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Retrieved from [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Organic Chemistry: Current Research, 12(344). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method. Retrieved from [Link]

-

Journal of Chemical Education. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

TutorChase. (n.d.). Provide an example of the boiling and melting points of different esters. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Berkowski, K., & Huang, E. (2010, February 4). Melting Point. MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Ou, Q., et al. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Grisoni, F., et al. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. timstar.co.uk [timstar.co.uk]

- 8. labcomercial.com [labcomercial.com]

- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. longdom.org [longdom.org]

- 15. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 17. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [2501.09896] High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

Methodological & Application

Application Note: A Detailed Protocol for the Esterification of 4-Chlorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of phenols is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and polymers. Phenolic esters are prevalent motifs in a wide array of biologically active molecules and functional materials. However, due to the reduced nucleophilicity of the phenolic hydroxyl group—a consequence of the lone pair's delocalization into the aromatic ring—their esterification presents unique challenges compared to that of aliphatic alcohols. Direct esterification with carboxylic acids, known as Fischer esterification, is often slow and inefficient for phenols, necessitating more potent methods for practical laboratory and industrial applications.[1][2]

This application note provides detailed, step-by-step protocols for two robust and widely adopted methods for the esterification of 4-chlorophenol: acylation using an acid chloride and acylation using an acid anhydride. These methods are chosen for their high efficiency, reliability, and broad applicability. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly explained to ensure procedural success and reproducibility.

Critical Safety Precautions

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

4-Chlorophenol: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It is also very toxic to aquatic life.[3] Avoid creating dust.

-

Acyl Chlorides (e.g., Acetyl Chloride): Highly reactive, corrosive, and moisture-sensitive.[6] Reacts violently with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas.[1][7] Must be handled under anhydrous conditions.

-

Acid Anhydrides (e.g., Acetic Anhydride): Corrosive, a lachrymator, and reacts with water.[8] Can cause severe burns.[8]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle with care and ensure the fume hood has adequate airflow.

-

Concentrated Acids (e.g., H₂SO₄): Extremely corrosive. Always add acid to other solutions slowly; never the other way around.

Protocol 1: Esterification of 4-Chlorophenol with an Acyl Chloride

This method is highly efficient due to the high reactivity of acyl chlorides, leading to rapid reaction times and excellent yields.[9] The reaction is a nucleophilic acyl substitution where the phenol attacks the electrophilic carbonyl carbon of the acyl chloride. A weak base, such as pyridine, is typically used to catalyze the reaction and neutralize the HCl byproduct, driving the equilibrium towards the product.[7]

Reaction Mechanism Overview

Caption: Workflow for esterification with an acyl chloride.

Materials and Reagents

| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 10.0 | 1.29 g |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 12.0 | 0.86 mL (1.2 equiv.) |

| Pyridine | C₅H₅N | 79.10 | - | 10 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | 2 x 15 mL |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | 15 mL |

| Brine | NaCl | 58.44 | - | 15 mL |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | ~2 g |

Step-by-Step Experimental Protocol

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.29 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) and pyridine (10 mL) to the flask. Stir the mixture at room temperature until the 4-chlorophenol is completely dissolved.

-

Rationale: DCM serves as an inert solvent. Pyridine acts as both a nucleophilic catalyst and a base to scavenge the HCl produced during the reaction, preventing it from protonating the starting phenol and deactivating it.

-

-

Cooling: Cool the flask in an ice-water bath to 0 °C. This is crucial to moderate the exothermic reaction with the highly reactive acetyl chloride.

-

Reagent Addition: While stirring vigorously, add acetyl chloride (0.86 mL, 12.0 mmol) dropwise to the cold solution using a syringe over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Rationale: Dropwise addition prevents a rapid temperature increase and potential side reactions. A slight excess of the acylating agent ensures complete conversion of the limiting reactant (4-chlorophenol).

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-chlorophenol spot is consumed.

Workup and Purification Protocol

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with:

-

1 M HCl (2 x 15 mL) to remove excess pyridine.

-

Saturated aqueous NaHCO₃ (15 mL) to neutralize any remaining acid.

-

Brine (15 mL) to remove residual water.

-

Rationale: This washing sequence systematically removes impurities. The acid wash removes the basic pyridine, the base wash removes acidic impurities, and the brine wash initiates the drying process.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

-

Solvent Removal: Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorophenyl acetate.

Protocol 2: Esterification of 4-Chlorophenol with an Acid Anhydride

This method utilizes a less reactive acylating agent than an acyl chloride, making the reaction easier to control.[6] The reaction is typically slower and may require heating or the use of a catalyst.[1] Pyridine is often used as a catalyst and solvent, or a strong acid like sulfuric acid can be used in catalytic amounts.

Reaction Workflow

Caption: Step-by-step workflow for esterification using an acid anhydride.

Materials and Reagents

| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 10.0 | 1.29 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15.0 | 1.4 mL (1.5 equiv.) |